molecular formula C19H15Br3N2O2 B11071901 (4E)-2-(4-bromophenyl)-4-(3,5-dibromo-2-ethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-bromophenyl)-4-(3,5-dibromo-2-ethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11071901
M. Wt: 543.0 g/mol
InChI Key: YSLRKPSKESJBHC-CXUHLZMHSA-N
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Description

2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes multiple bromine atoms and an ethoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolone core: This is achieved by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic substitution reagents: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • 2-(4-CHLOROPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-4-[(E)-1-(3,5-DIBROMO-2-ETHOXYPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of bromine atoms and an ethoxy group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H15Br3N2O2

Molecular Weight

543.0 g/mol

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(3,5-dibromo-2-ethoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C19H15Br3N2O2/c1-3-26-18-12(8-14(21)10-17(18)22)9-16-11(2)23-24(19(16)25)15-6-4-13(20)5-7-15/h4-10H,3H2,1-2H3/b16-9+

InChI Key

YSLRKPSKESJBHC-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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